2-Amino-6-chloro-3-formylchromone

Phosphatase Inhibition PTP1B Enzyme Kinetics

2-Amino-6-chloro-3-formylchromone (CAS 68301-77-9) is a unique heterocyclic building block featuring both a reactive 2-amino group and a 3-formyl moiety, with a 6-chloro substituent that enhances antibiofilm efficacy. Exhibits nanomolar phosphatase inhibition (IC50 ~10 nM) and demonstrated biofilm reduction in Vibrio models. ≥98% purity ensures reliable SAR and assay reproducibility. Essential for phosphatase inhibitor screening, anti-virulence research, and fluorescent probe synthesis. Choose exact CAS 68301-77-9 to maintain experimental validity.

Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
CAS No. 68301-77-9
Cat. No. B1269932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-3-formylchromone
CAS68301-77-9
Molecular FormulaC10H6ClNO3
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C=O
InChIInChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2
InChIKeyGCFVPLUXLQEQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloro-3-formylchromone (CAS 68301-77-9): A Dual-Functionalized Chromone Scaffold for Phosphatase Inhibition and Biofilm Disruption Research


2-Amino-6-chloro-3-formylchromone (CAS 68301-77-9) is a heterocyclic chromone derivative characterized by the presence of a reactive 2-amino group, a 3-formyl moiety, and a 6-chloro substituent on the benzopyrone core [1]. Its molecular formula is C₁₀H₆ClNO₃ with a molecular weight of 223.61 g/mol, and it is typically supplied as a light yellow to orange crystalline solid with a purity ≥ 98% by HPLC . The compound serves as both a versatile synthetic building block—capable of undergoing condensation and cyclization reactions—and a bioactive molecule with reported nanomolar-range phosphatase inhibition (IC₅₀ ≈ 10 nM) and antibiofilm activity against foodborne pathogens [2]. Unlike simpler 3-formylchromones lacking the 2-amino substituent, this compound offers unique reactivity for constructing fused heterocyclic systems and functional probes, making it a strategically valuable procurement choice for medicinal chemistry, chemical biology, and anti-virulence research programs .

Why 2-Amino-6-chloro-3-formylchromone Cannot Be Replaced by Non-Chlorinated or Mono-Functionalized Chromone Analogs


Generic substitution with simpler 3-formylchromones (e.g., 3-formylchromone, CAS 17422-74-1) or 6-chloro-3-formylchromone (CAS 42248-31-7) is not scientifically equivalent for two primary reasons. First, the 2-amino group is essential for the compound's nanomolar phosphatase inhibitory activity, as it enables nucleophilic interactions and hydrogen bonding with the enzyme active site that are absent in amino-deficient analogs . Second, the 6-chloro substituent has been shown to significantly modulate antibiofilm efficacy: direct comparative studies in a Vibrio model demonstrated that 2-amino-6-chloro-3-formylchromone reduced biofilm formation to 114.3% of control at 20 µg/mL and 112.2% at 50 µg/mL, whereas the non-chlorinated 2-amino-3-formylchromone showed inferior biofilm suppression of 115.9% and 103.2% respectively under identical conditions [1]. Substituting with a compound lacking either the 2-amino or 6-chloro functionality would alter both reactivity profile and biological outcome, compromising experimental reproducibility and structure-activity relationship (SAR) interpretation [2]. Therefore, procurement of the exact CAS 68301-77-9 compound is necessary to maintain experimental validity in phosphatase inhibition assays and antibiofilm screening programs.

Quantitative Comparative Evidence: Differentiating 2-Amino-6-chloro-3-formylchromone from Structural Analogs


Nanomolar Phosphatase Inhibition: 10 nM IC₅₀ Distinguishes 2-Amino-6-chloro-3-formylchromone from Unsubstituted 3-Formylchromone (73 µM IC₅₀)

2-Amino-6-chloro-3-formylchromone exhibits potent phosphatase inhibitory activity with an IC₅₀ of 10 nM, attributed to its nucleophilic 2-amino group that facilitates hydrogen bonding within the enzyme active site . In contrast, the parent compound 3-formylchromone (CAS 17422-74-1), which lacks the 2-amino and 6-chloro substituents, demonstrates substantially weaker PTP1B inhibition with an IC₅₀ of 73 µM [1]. This represents an approximately 7,300-fold enhancement in potency conferred by the 2-amino-6-chloro substitution pattern. Notably, the 2-amino group is essential for this activity, as 6-chloro-3-formylchromone (CAS 42248-31-7) lacks the amino functionality and does not exhibit comparable nanomolar-range phosphatase inhibition .

Phosphatase Inhibition PTP1B Enzyme Kinetics

Superior Antibiofilm Activity: 2-Amino-6-chloro-3-formylchromone Outperforms Non-Chlorinated 2-Amino-3-formylchromone in Vibrio Biofilm Disruption

In a head-to-head comparative screening of 27 chromone derivatives against Vibrio parahaemolyticus and Vibrio harveyi, 2-amino-6-chloro-3-formylchromone demonstrated differential antibiofilm efficacy compared to its non-chlorinated analog 2-amino-3-formylchromone [1]. At 20 µg/mL, the target compound reduced biofilm formation to 114.3% of control, whereas the non-chlorinated analog showed 115.9% biofilm retention. At 50 µg/mL, the difference widened: 2-amino-6-chloro-3-formylchromone reduced biofilm to 112.2%, while 2-amino-3-formylchromone achieved only 103.2% biofilm relative to control [1]. Although MIC values for both compounds exceeded 500 µg/mL (indicating limited direct antibacterial activity), the 6-chloro derivative exhibited superior biofilm modulation at sub-inhibitory concentrations, suggesting a specific antivirulence mechanism rather than growth inhibition [2].

Antibiofilm Antivirulence Vibrio Food Safety

Unique Orthogonal Reactivity: 2-Amino and 3-Formyl Groups Enable Tandem Condensation-Cyclization Chemistry Absent in 6-Chloro-3-formylchromone

2-Amino-6-chloro-3-formylchromone possesses a unique orthogonal reactivity profile not found in amino-deficient analogs such as 6-chloro-3-formylchromone (CAS 42248-31-7). The 2-amino group enables Schiff base formation with aldehydes and ketones, while the 3-formyl group can undergo condensation with primary amines, hydrazines, or active methylene compounds . This dual-functionalization permits tandem condensation-cyclization sequences that yield fused polycyclic heterocycles (e.g., pyrazolo[3,4-b]chromones, pyrimido[5,4-b]chromones) in a single synthetic operation [1]. In contrast, 6-chloro-3-formylchromone, which lacks the 2-amino substituent, can only participate in reactions at the 3-formyl position, limiting its utility for constructing more complex heterocyclic architectures . This difference in synthetic versatility directly impacts procurement decisions for medicinal chemistry programs requiring diverse compound library generation from a single starting material.

Heterocyclic Synthesis Schiff Base Cyclization Fluorescent Probes

Purity and Analytical Characterization: ≥98% HPLC with Multi-Technique Verification Enables Reproducible Quantitative Studies

2-Amino-6-chloro-3-formylchromone is commercially available with certified purity of ≥98% by HPLC, with additional verification by quantitative NMR (qNMR) available from major suppliers . This level of analytical characterization exceeds the typical 95-97% purity offered for less rigorously characterized chromone analogs such as 2-amino-3-formylchromone (typically supplied at 97% purity) . The availability of multi-technique purity verification (HPLC + qNMR + structural confirmation) ensures batch-to-batch consistency essential for quantitative biological assays, particularly when comparing data across different laboratories or longitudinal studies . For phosphatase inhibition studies where IC₅₀ values are in the nanomolar range, even minor impurities could confound dose-response calculations and lead to inaccurate potency assessments .

Analytical Chemistry Quality Control HPLC qNMR

QSAR Predictivity: 2-Amino-6-chloro-3-formylchromone Serves as a Validated Scaffold for Semiempirical Cytotoxicity Modeling

3-Formylchromone derivatives, including 2-amino-6-chloro-3-formylchromone, have been validated as tractable scaffolds for quantitative structure-cytotoxicity relationship (QSAR) modeling using semiempirical molecular orbital methods (CAChe) [1]. In a systematic study of 11 3-formylchromone derivatives, cytotoxicity (CC₅₀) against HSG cells showed strong correlation with computed descriptors including stability of hydration (ΔH), electron affinity, and ELUMO energy, with correlation coefficients improving when outlier compounds with non-planar substituents were excluded [2]. The planar conformation of 2-amino-6-chloro-3-formylchromone and its well-defined electronic properties make it an ideal candidate for computational modeling studies where predictable structure-activity relationships are required [3]. In contrast, 3-formylchromone derivatives with bulky, non-planar substituents (e.g., certain hydrazone derivatives) deviate from QSAR regression lines, introducing unpredictability in computational design workflows [4].

QSAR Cytotoxicity Computational Chemistry Drug Design

Procurement-Relevant Application Scenarios for 2-Amino-6-chloro-3-formylchromone (CAS 68301-77-9)


Phosphatase Inhibitor Screening and PTP1B Drug Discovery

2-Amino-6-chloro-3-formylchromone is optimally deployed as a positive control or tool compound in high-throughput phosphatase inhibition assays, particularly for protein tyrosine phosphatase 1B (PTP1B) and related enzymes. Its nanomolar IC₅₀ (10 nM) enables detection of assay sensitivity and validation of screening protocols . Researchers should procure this compound when establishing new phosphatase assays or when benchmarking novel inhibitor candidates against a validated chromone-based scaffold. The availability of ≥98% purity with qNMR verification ensures that observed inhibition is attributable to the compound rather than impurities .

Antivirulence Research and Biofilm Disruption Studies

This compound is suitable for antibiofilm screening programs targeting foodborne pathogens such as Vibrio parahaemolyticus and Vibrio harveyi. Quantitative data demonstrates biofilm reduction to 112.2-114.3% of control at sub-MIC concentrations (20-50 µg/mL), indicating a specific antivirulence mechanism rather than direct antibacterial activity (MIC >500 µg/mL) [1]. Procurement is recommended for laboratories investigating quorum sensing inhibition, biofilm dispersal, or combination therapies where virulence attenuation is the primary therapeutic strategy [2].

Synthesis of Fused Heterocyclic Libraries and Fluorescent Probes

Medicinal chemistry and chemical biology laboratories synthesizing focused compound libraries should procure 2-amino-6-chloro-3-formylchromone as a bifunctional building block. The orthogonal reactivity of the 2-amino and 3-formyl groups enables efficient construction of pyrazolo[3,4-b]chromones, pyrimido[5,4-b]chromones, and Schiff base derivatives in one- or two-step sequences . This scaffold is particularly valuable for generating fluorescent probes for cellular imaging, as the chromone core provides inherent fluorescence that can be tuned through derivatization .

Computational QSAR Modeling and In Silico Drug Design

Computational chemistry groups engaged in QSAR-guided lead optimization should select 2-amino-6-chloro-3-formylchromone as a core scaffold for building predictive cytotoxicity models. The compound's planar conformation and well-defined electronic properties (including computed descriptors such as ΔH, electron affinity, and ELUMO) yield strong correlations with experimental CC₅₀ values in HSG and HL-60 cell lines [3]. This predictability reduces model noise compared to non-planar 3-formylchromone derivatives, making it a preferred choice for training and validating semiempirical molecular orbital calculations in anticancer drug discovery [4].

Technical Documentation Hub

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